molecular formula C19H20FN3O2 B5540705 N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

Numéro de catalogue B5540705
Poids moléculaire: 341.4 g/mol
Clé InChI: IEBXWYDMPKXTMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key mediator of BCR signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to downregulation of downstream signaling pathways, such as NF-κB and AKT, and induces apoptosis and growth inhibition of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have selective and potent inhibitory activity against BTK. It has minimal off-target effects on other kinases, such as Tec and Itk. This compound has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages as a research tool for studying B-cell malignancies. It has high potency and selectivity against BTK, which allows for precise modulation of BCR signaling pathways. This compound also has favorable pharmacokinetic properties, which allows for sustained inhibition of BTK in vivo. However, this compound has limitations as a research tool, such as its high cost and limited availability. In addition, the long-term effects of BTK inhibition on normal B-cell function and immune surveillance are still unclear.

Orientations Futures

There are several future directions for the development and application of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. One direction is the combination of this compound with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance the efficacy of B-cell malignancy treatment. Another direction is the investigation of the long-term effects of BTK inhibition on normal B-cell function and immune surveillance, which may have implications for the development of immunodeficiency and autoimmune diseases. Furthermore, the development of more potent and selective BTK inhibitors may lead to improved treatment options for B-cell malignancies.

Méthodes De Synthèse

The synthesis of N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves several steps, starting from 4-fluorobenzylamine. The amine group is first protected with a Boc group, followed by a coupling reaction with 4-(4-fluorophenyl)-1-piperazinecarboxylic acid. The resulting product is then deprotected and coupled with N-(4-carboxyphenyl)acetamide to obtain this compound with high purity and yield.

Applications De Recherche Scientifique

N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, such as CLL, MCL, and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies have demonstrated the efficacy of this compound in reducing tumor burden and prolonging survival in mouse models of CLL and MCL.

Propriétés

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)21-17-6-2-15(3-7-17)19(25)23-12-10-22(11-13-23)18-8-4-16(20)5-9-18/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXWYDMPKXTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.